2-Thioxo-2,3-dihydrothiazole-5-carbonitrile

Catalog No.
S13410929
CAS No.
56750-17-5
M.F
C4H2N2S2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thioxo-2,3-dihydrothiazole-5-carbonitrile

CAS Number

56750-17-5

Product Name

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile

Molecular Formula

C4H2N2S2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7)

InChI Key

ZFSHQSHTCMIJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=S)N1)C#N

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is a heterocyclic compound characterized by a thiazole ring fused with a cyano group. This compound features a unique structure that contributes to its diverse chemical properties and biological activities. The thiazole moiety, known for its role in various biological systems, is combined with a carbonitrile group, which enhances its reactivity and potential applications in medicinal chemistry.

Typical of thiazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Cyclization Reactions: 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile can serve as a precursor in the synthesis of more complex heterocycles through cyclization with other reagents.
  • Condensation Reactions: It can react with amines or alcohols to form thiazole derivatives, which are often explored for their biological activities .

This compound exhibits notable biological activities, including:

  • Antimicrobial Properties: It has demonstrated effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .
  • Antitumor Activity: Research indicates that derivatives of 2-thioxo-2,3-dihydrothiazole-5-carbonitrile possess cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
  • Anticonvulsant Activity: Some derivatives have shown promise in anticonvulsant screening assays, indicating their potential utility in treating epilepsy .

Several methods exist for synthesizing 2-thioxo-2,3-dihydrothiazole-5-carbonitrile:

  • Condensation Reactions: This method typically involves the reaction of thiourea with α-haloacetonitriles under basic conditions.
  • Cyclization of Thiosemicarbazones: Thiosemicarbazones can be cyclized to form thiazoles, which can then be further modified to yield the desired carbonitrile derivative .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields while minimizing side products .

The applications of 2-thioxo-2,3-dihydrothiazole-5-carbonitrile span various fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating infections and cancers.
  • Agricultural Chemistry: Some compounds derived from this structure may serve as agrochemicals due to their pest control properties.
  • Material Science: The unique properties of thiazole compounds make them suitable for developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 2-thioxo-2,3-dihydrothiazole-5-carbonitrile have primarily focused on its binding affinity to various biological targets. For instance:

  • Protein Binding Studies: Molecular docking studies suggest that this compound can interact with specific proteins involved in cancer pathways, indicating its potential as a lead compound in drug design .
  • Enzyme Inhibition Studies: Some derivatives have been evaluated for their ability to inhibit enzymes related to tumor growth and microbial resistance .

Several compounds share structural similarities with 2-thioxo-2,3-dihydrothiazole-5-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acidContains an amino group and phenyl substituentEnhanced biological activity against cancer cells
3-Allyl-4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid amideAllyl substitution increases reactivityExhibits potent antimicrobial properties
3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acidMethyl groups enhance lipophilicityImproved solubility and bioavailability

These compounds highlight the versatility of the thiazole framework while showcasing the unique properties of 2-thioxo-2,3-dihydrothiazole-5-carbonitrile.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

141.96594042 g/mol

Monoisotopic Mass

141.96594042 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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